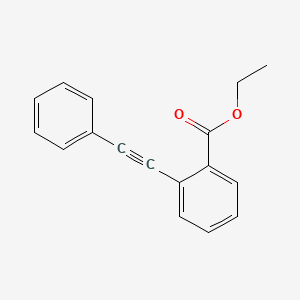
Ethyl 2-(phenylethynyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(phenylethynyl)benzoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(phenylethynyl)benzoate typically involves the esterification of 2-(phenylethynyl)benzoic acid with ethanol. This reaction can be catalyzed by acidic or basic conditions. For instance, using sulfuric acid as a catalyst under reflux conditions can yield the desired ester. Another method involves the use of benzoyl chloride and phenol in the presence of sodium hydroxide, following the Schotten-Baumann method .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. Photocatalytic methods have also been explored for the synthesis of ester derivatives, utilizing organic photocatalysts under light irradiation .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(phenylethynyl)benzoate can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Phenylacetic acid derivatives.
Reduction: 2-(phenylethynyl)benzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl 2-(phenylethynyl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active phenylethynylbenzoic acid, which can then exert its effects on cellular pathways .
Comparación Con Compuestos Similares
Ethyl 2-(phenylethynyl)benzoate can be compared with other esters and benzoate derivatives:
Ethyl benzoate: Lacks the phenylethynyl group, making it less versatile in synthetic applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and applications.
Phenylacetic acid esters: Share the phenylethynyl group but differ in the ester moiety, influencing their chemical properties and uses.
This compound stands out due to its unique combination of the phenylethynyl and benzoate ester groups, offering a distinct set of chemical and biological properties.
Propiedades
Número CAS |
110166-71-7 |
|---|---|
Fórmula molecular |
C17H14O2 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
ethyl 2-(2-phenylethynyl)benzoate |
InChI |
InChI=1S/C17H14O2/c1-2-19-17(18)16-11-7-6-10-15(16)13-12-14-8-4-3-5-9-14/h3-11H,2H2,1H3 |
Clave InChI |
TYYOIBDIIYAGTE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



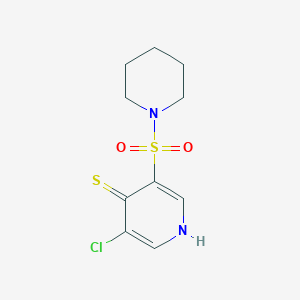
![2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13005169.png)
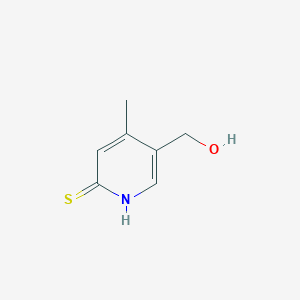
![4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13005182.png)
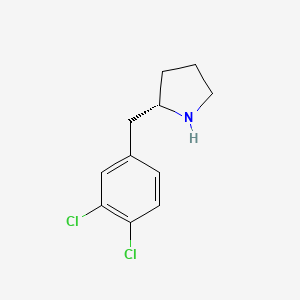
![Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13005204.png)

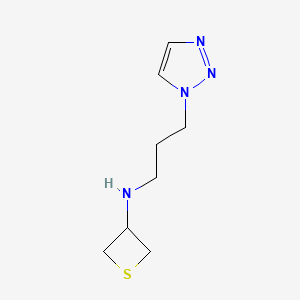
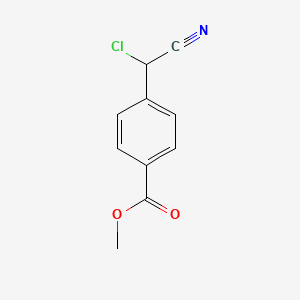
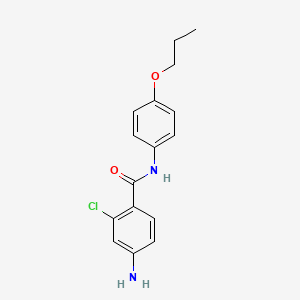
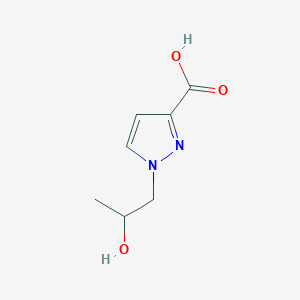
![Tert-butyl n-{octahydro-1h-cyclopenta[c]pyridin-5-yl}carbamate](/img/structure/B13005263.png)
![7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13005265.png)
